molecular formula C25H23N5O3S B11697211 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11697211
M. Wt: 473.5 g/mol
InChI Key: NSAXLOAPAPFHBX-WGOQTCKBSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring, along with other functional groups, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of the triazole ring with the ethoxy and hydroxyphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23N5O3S/c1-2-33-21-15-9-12-19(23(21)32)16-26-27-22(31)17-34-25-29-28-24(18-10-5-3-6-11-18)30(25)20-13-7-4-8-14-20/h3-16,32H,2,17H2,1H3,(H,27,31)/b26-16+

InChI Key

NSAXLOAPAPFHBX-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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